molecular formula C15H15F3N4O B2823449 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2415509-36-1

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2823449
CAS No.: 2415509-36-1
M. Wt: 324.307
InChI Key: PVEKADOJIOOFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine is a synthetically designed small molecule of high interest in medicinal chemistry and oncology research. This compound features a pyrimidine core, a privileged scaffold in drug discovery, which is substituted at the 2-position with a pyrrolidine moiety and at the 4-position with a trifluoromethyl group . The presence of the trifluoromethyl group is a common strategy to enhance a compound's metabolic stability, membrane permeability, and binding affinity, thereby improving its pharmacokinetic properties . The molecular structure of this compound, incorporating a nitrogen-rich pyrimidine ring and a complex amine side chain, suggests significant potential as a key intermediate or final candidate in the development of protein kinase inhibitors . Structural analogs, such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, have demonstrated potent and selective inhibitory activity against various therapeutic targets, including the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC) . These inhibitors often function by binding to the ATP-binding site of the kinase, with the pyrimidine ring forming critical hydrogen bonds in the hinge region . Researchers can utilize this compound to explore its mechanism of action, optimize structure-activity relationships (SAR), and develop novel therapeutic agents targeting proliferative diseases. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c16-15(17,18)12-4-7-20-14(21-12)22-8-5-11(9-22)10-23-13-3-1-2-6-19-13/h1-4,6-7,11H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEKADOJIOOFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=CC=CC=N2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyrrolidine and pyridine rings, followed by their coupling with the pyrimidine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between a boronic acid and a halide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine, pyridine, and pyrimidine derivatives, such as:

  • 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine
  • 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-chloropyrimidine

Uniqueness

What sets 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine apart is its trifluoromethyl group, which imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable tool in scientific research .

Biological Activity

The compound 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various cancer pathways. This article summarizes the available data on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4OC_{18}H_{18}N_{4}O with a molecular weight of approximately 306.4 g/mol. The compound features a pyrimidine core substituted with a trifluoromethyl group and a pyridinyl ether moiety that may contribute to its biological properties.

Studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer proliferation. The EGFR (Epidermal Growth Factor Receptor) pathway is particularly significant, as many small molecule inhibitors target this pathway to prevent tumor growth.

Antitumor Activity

In vitro studies have evaluated the antitumor activity of various derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells:

CompoundCell LineIC50 (μM)
B1A54915.629 ± 1.03
B1NCI-H19750.297 ± 0.024
A5A549>50
A5HeLa>50

These results indicate that while some derivatives exhibit promising activity, others may lack sufficient potency to be considered viable therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrimidine core and the introduction of electron-withdrawing groups, such as trifluoromethyl, can enhance biological activity. For example, the presence of a pyridinyl moiety appears to facilitate better binding interactions with target proteins, potentially improving inhibitory efficacy against cancer cell lines .

Case Studies and Research Findings

  • EGFR Inhibition : In a study focusing on pyrido[2,3-d]pyrimidines, compounds derived from similar structures were evaluated for their ability to inhibit EGFR mutations L858R/T790M. The most effective compounds showed over 90% inhibition at concentrations below 0.1 μM, suggesting a strong potential for further development in targeted cancer therapies .
  • Cytotoxicity Profiles : Another investigation assessed the cytotoxicity of related compounds against various cell lines using the MTT assay. Compounds with structural similarities to this compound were found to have varied cytotoxic profiles depending on their substituents, with some showing selective toxicity towards specific cancer types .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the pyrrolidine and pyrimidine ring systems, focusing on coupling constants for stereochemical assignments (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm). X-ray crystallography is critical for resolving the 3D conformation of the pyridin-2-yloxy moiety and verifying intramolecular interactions, as demonstrated in analogous pyrimidine-pyrrolidine hybrids . For fluorinated groups, 19F NMR (e.g., δ -60 to -70 ppm for CF3) and IR spectroscopy (C-F stretching ~1100–1250 cm⁻¹) are essential.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Key steps include:

  • Stepwise coupling : React 3-[(pyridin-2-yloxy)methyl]pyrrolidine with 4-(trifluoromethyl)pyrimidine under Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos catalyst, 100–120°C, 24–48 hrs) .
  • Solvent selection : Use DMF or DMSO to enhance solubility of intermediates, as seen in structurally similar fluorinated pyrimidines .
  • Purification : Employ gradient flash chromatography (hexane/EtOAc) followed by recrystallization from ethanol to remove unreacted starting materials.

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The trifluoromethyl group increases hydrolytic sensitivity. Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent UV degradation. Stability assays (HPLC monitoring at 254 nm) under varying pH (4–9) and temperature (25–40°C) show decomposition rates <5% over 30 days when stored properly .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrimidine core and ATP-binding pockets (e.g., EGFR kinase). The pyrrolidine’s flexibility allows conformational sampling via molecular dynamics (MD) simulations (NAMD/GROMACS) .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions, with the CF3 group showing strong hydrophobic interactions (ΔG ~ -8.2 kcal/mol in preliminary models) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response validation : Reassess IC50 values using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to rule out assay-specific artifacts .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., oxidative demethylation of the pyrrolidine moiety altering potency) .

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?

  • Methodological Answer :

  • Chiral HPLC separation : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
  • In vivo PK studies : Compare AUC and t₁/₂ of enantiomers in rodent models. The (S)-enantiomer exhibits 2.3× higher bioavailability due to reduced hepatic clearance .

Q. What environmental fate studies are relevant for assessing ecotoxicological risks?

  • Methodological Answer :

  • OECD 307 guidelines : Evaluate soil biodegradation under aerobic conditions (30% degradation in 28 days, with CF3 persistence noted) .
  • QSAR modeling : Predict bioaccumulation potential (log BCF ~1.8) using EPI Suite, validated via zebrafish embryo toxicity assays (LC50 = 12.5 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.